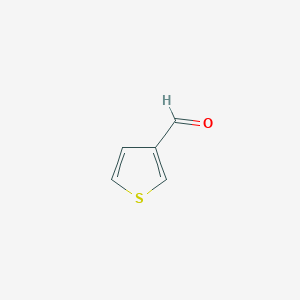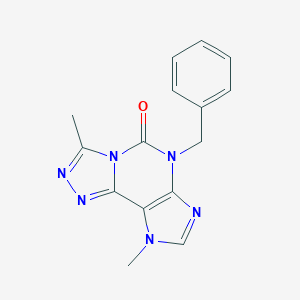
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- (referred to as TDP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of TDP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, TDP has been found to induce the expression of pro-apoptotic genes while suppressing the expression of anti-apoptotic genes.
Biochemical And Physiological Effects
TDP has been found to have various biochemical and physiological effects. Studies have shown that TDP can inhibit the growth of cancer cells and induce apoptosis. Additionally, TDP has been found to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the significant advantages of TDP is its potential application in cancer research. Additionally, TDP is relatively easy to synthesize, and it can be obtained in large quantities. However, one of the limitations of TDP is that its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action fully.
Future Directions
There are numerous future directions for TDP research. One potential area of research is the development of TDP-based drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of TDP fully. Furthermore, TDP can be used as a tool for studying the biological pathways involved in cancer development and progression.
Conclusion:
In conclusion, TDP is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and anti-inflammatory effects make it a promising candidate for cancer research. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
TDP can be synthesized through a multistep process involving the reactions of various chemical intermediates. The synthesis method involves the use of starting materials such as 6-chloropurine, 3,4-dihydro-6-methyl-4-phenyl-2H-pyran, and hydrazine hydrate. The reaction conditions and reagents used in the synthesis process are carefully controlled to ensure the formation of the desired product.
Scientific Research Applications
TDP has been found to have potential applications in various scientific research fields. One of the most significant applications of TDP is in the area of cancer research. Studies have shown that TDP has anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. Furthermore, TDP has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
135446-07-0 |
|---|---|
Product Name |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- |
Molecular Formula |
C15H14N6O |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
6-benzyl-3,9-dimethyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H14N6O/c1-10-17-18-14-12-13(16-9-19(12)2)20(15(22)21(10)14)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
VTLXSLBNOQBUGC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
Other CAS RN |
135446-07-0 |
synonyms |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(pheny lmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



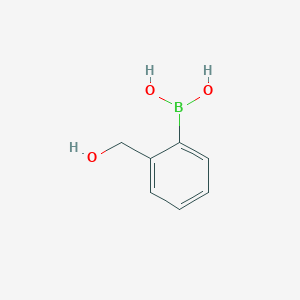
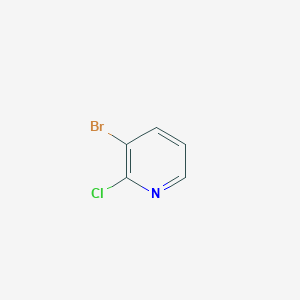


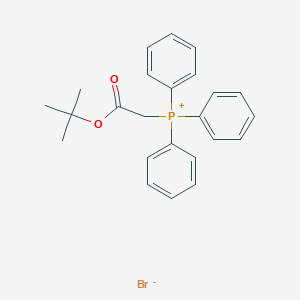
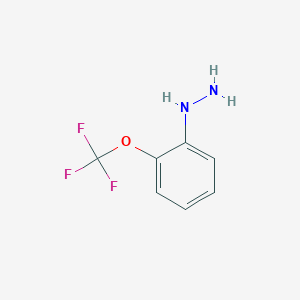
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
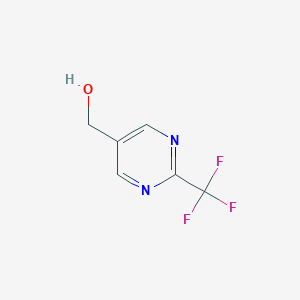
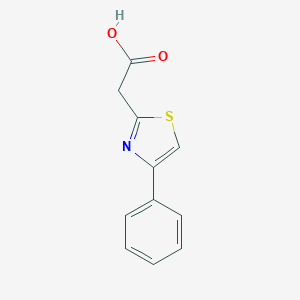
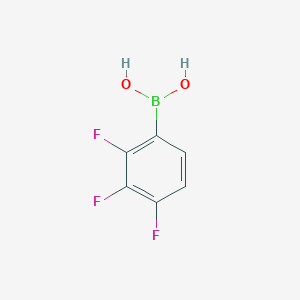
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)
![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)
